molecular formula C22H15N3OS B12144001 (5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12144001
M. Wt: 369.4 g/mol
InChI Key: KYKAFXUKEZCOTN-UYRXBGFRSA-N
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Description

(5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a naphthylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions to form the thiazole ring This is followed by the condensation of the resulting thiazole with hydrazine derivatives to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

(5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methylphenyl derivatives: Compounds with similar structural motifs but different substituents.

    Naphthylmethylidene derivatives: Compounds with variations in the naphthyl group or other substituents.

Uniqueness

(5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C22H15N3OS

Molecular Weight

369.4 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-(naphthalen-1-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H15N3OS/c1-14-7-2-4-11-17(14)20-23-22-25(24-20)21(26)19(27-22)13-16-10-6-9-15-8-3-5-12-18(15)16/h2-13H,1H3/b19-13-

InChI Key

KYKAFXUKEZCOTN-UYRXBGFRSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC5=CC=CC=C54)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC5=CC=CC=C54)SC3=N2

Origin of Product

United States

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